8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
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Overview
Description
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with 4-methyl-2-chloroquinoline under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as copper sulfate, to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with additional functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has antioxidant properties that help protect cells from oxidative stress .
Comparison with Similar Compounds
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is similar to other quinoline derivatives, such as 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid and 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile . it is unique in its specific chemical structure and the presence of both chloro and methyl groups, which contribute to its distinct biological activities. The presence of these functional groups enhances its ability to interact with molecular targets and exhibit potent biological effects.
Properties
Molecular Formula |
C18H14Cl2N2 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H14Cl2N2/c1-11-15-8-9-22(14-5-2-12(19)3-6-14)18(15)16-10-13(20)4-7-17(16)21-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
FGLOCTXHRKYREZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C1CCN3C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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